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Compound of Interest

Compound Name: 4-Nitrobenzyl bromide

Cat. No.: B041307

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
nitrobenzyl bromide (CAS No: 100-11-8), a crucial reagent in organic synthesis and medicinal
chemistry. The document details its nuclear magnetic resonance (NMR), infrared (IR), and
mass spectrometry (MS) characteristics, offering valuable insights for reaction monitoring,
quality control, and structural elucidation.

Data Presentation

The following tables summarize the key spectroscopic data for 4-nitrobenzyl bromide,
facilitating easy reference and comparison.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: Chloroform-d (CDCIs) Frequency: 300 MHz

Chemical Shift (8) ppm Multiplicity Assignment

8.19 Doublet (d) 2H, Aromatic (ortho to NO2)
7.56 Doublet (d) 2H, Aromatic (meta to NO2)
452 Singlet (s) 2H, Benzylic (CH2)
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Table 1: *H NMR data for 4-Nitrobenzyl bromide.

3C Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: Chloroform-d (CDClIs)

Chemical Shift (8) ppm

Assignment

147.8 Aromatic (C-NO2)

1451 Aromatic (C-CH2Br)

129.8 Aromatic (CH, meta to NO2)
124.1 Aromatic (CH, ortho to NO2)
31.9 Benzylic (CH2)

Table 2: 13C NMR data for 4-Nitrobenzyl bromide.

Infrared (IR) Spectroscopy

Sample Preparation: KBr Pellet

Functional Group

Wavenumber (cm~—?) Intensity .

Assignment
~3100 Medium Aromatic C-H Stretch
~1600 Medium Aromatic C=C Stretch
~1520 Strong Asymmetric NOz Stretch
~1345 Strong Symmetric NO2 Stretch
~1210 Medium C-N Stretch
~680 Strong C-Br Stretch

Table 3: Characteristic IR absorption bands for 4-Nitrobenzyl bromide.
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Mass Spectrometry (MS)

lonization Method: Electron lonization (EI)

Mass-to-Charge Ratio

Relative Intensity (%) Proposed Fragment

(m/z)

[M]* (Molecular lon, Br
215/217 .

isotopes)
136 100 [M-Br]* (Base Peak)
106 - [C7HeN]*
90 25.52 [C7He6]*
89 22.73 [C7Hs]*
78 29.92 [CeHe]*

Table 4: Key mass spectral data for 4-Nitrobenzyl bromide.[1]

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for 4-
nitrobenzyl bromide. Instrument-specific parameters may require optimization.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 4-nitrobenzyl bromide in 0.5-0.7
mL of deuterated chloroform (CDCIs). The solution should be clear and free of particulate
matter.

¢ Instrumentation: A standard NMR spectrometer operating at a frequency of 300 MHz or
higher for *H NMR and 75 MHz or higher for 33C NMR.

e 1H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. A sufficient
number of scans should be averaged to obtain a good signal-to-noise ratio. Chemical shifts
are referenced to tetramethylsilane (TMS) at 0.00 ppm.
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e 13C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to
simplify the spectrum to single lines for each unique carbon atom. A longer acquisition time
and a higher number of scans are typically required compared to *H NMR due to the lower
natural abundance of the 13C isotope. Chemical shifts are referenced to the CDCIs solvent
peak at 77.16 ppm.

2. Infrared (IR) Spectroscopy

o Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix a small amount of 4-
nitrobenzyl bromide (1-2 mg) with approximately 100-200 mg of dry KBr powder. Grind the
mixture to a fine powder and press it into a transparent disk using a hydraulic press.

¢ Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

o Data Acquisition: Record the spectrum over the range of 4000-400 cm~1. A background
spectrum of the pure KBr pellet should be recorded and subtracted from the sample
spectrum.

3. Mass Spectrometry (MS)

o Sample Introduction: The sample can be introduced via a direct insertion probe or through a
gas chromatograph (GC) for volatile compounds.

« lonization: Electron lonization (El) is a common method for this type of molecule, typically
using an electron energy of 70 eV.[1]

o Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate
the ions based on their mass-to-charge ratio.

o Data Acquisition: The mass spectrum is recorded, showing the relative abundance of
different fragments.

Mandatory Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of 4-
nitrobenzyl bromide.
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Workflow for Spectroscopic Analysis

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 4-Nitrobenzyl Bromide: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b041307#spectroscopic-data-nmr-ir-ms-of-4-
nitrobenzyl-bromide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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